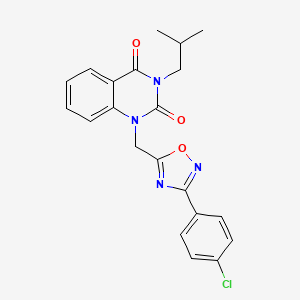

![molecular formula C19H19N3O4S B2851145 Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-72-0](/img/structure/B2851145.png)

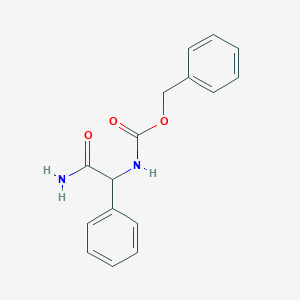

Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms. Pyridazine and its derivatives have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of an amino derivative with a suitable electrophile. For example, the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst gives a corresponding intermediate .Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated on the basis of elemental analysis and various spectroscopic methods .Chemical Reactions Analysis

The chemical reactions involving this compound could be varied depending on the conditions and reagents used. For example, it might undergo further reactions with nucleophiles due to the presence of the carbonyl group .科学的研究の応用

Synthesis and Chemical Transformations

Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. These compounds are used in a wide range of chemical transformations, illustrating the versatility and importance of this chemical structure in synthetic chemistry. For instance, one study focused on the transformations of enaminones to synthesize imidazolone derivatives, showcasing the utility of related structures in generating complex molecular architectures through clean, one-pot reaction sequences (Bezenšek et al., 2012). Similarly, the synthesis of 5-amino derivatives of ethyl 2-methylthiothieno-[2,3-d]pyrimidine-6-carboxylate and their reaction with hydrazine further demonstrate the compound's role in creating novel heterocyclic compounds (Tumkyavichyus & Matulyauskene, 1987).

Pharmacological Interest

These chemical structures have also been investigated for their potential pharmacological applications. For example, derivatives of this compound have been explored as novel adenosine A1 receptor allosteric modulators and antagonists. Such studies indicate the potential for these compounds to be developed into new therapeutic agents by modulating receptor activity, offering new avenues for drug discovery (Ferguson et al., 2008).

Antibacterial Activity

In addition to their importance in synthetic and pharmacological chemistry, derivatives of this compound have been evaluated for their antibacterial activities. The ongoing search for new antibacterial agents has led to the synthesis and testing of novel thieno[2,3-c]pyridazine derivatives. These efforts contribute to the identification of new compounds with potential utility in combating bacterial infections, addressing the critical need for novel antibiotics in a landscape where resistance to existing drugs is increasingly problematic (Al-Kamali et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

ethyl 5-(2-methylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-4-26-19(25)15-13-10-27-17(20-16(23)11(2)3)14(13)18(24)22(21-15)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRMCHAZSRUQGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2851062.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2851064.png)

![4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid](/img/structure/B2851068.png)

![N-(furan-2-ylmethyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2851069.png)

![1-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2851070.png)

![1-(2,6-Dimethylmorpholin-4-yl)-2-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]ethanone](/img/structure/B2851073.png)

![6-Bromo-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B2851075.png)